2-chloro-4,5-difluoro-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
2-chloro-4,5-difluoro-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that features a benzamide core substituted with chloro, difluoro, and trifluoromethyl groups. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-chloro-4,5-difluorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Acylation: The resulting amine is acylated with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-difluoro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-4,5-difluoro-N-[3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-[3-(trifluoromethyl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4,5-difluorobenzamide
- 3-(trifluoromethyl)benzamide
- 2-chloro-N-[3-(trifluoromethyl)phenyl]benzamide
Uniqueness
2-chloro-4,5-difluoro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of chloro, difluoro, and trifluoromethyl groups on the benzamide core. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its fluorinated nature also enhances its lipophilicity and metabolic stability, which are desirable traits in drug development.
Properties
IUPAC Name |
2-chloro-4,5-difluoro-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF5NO/c15-10-6-12(17)11(16)5-9(10)13(22)21-8-3-1-2-7(4-8)14(18,19)20/h1-6H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIAYRCNCMTYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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